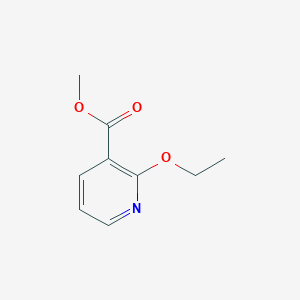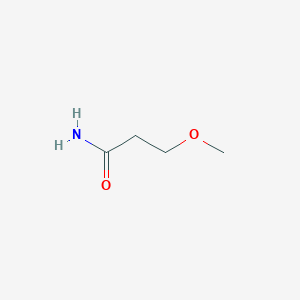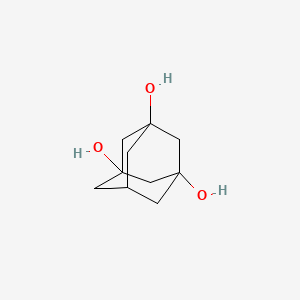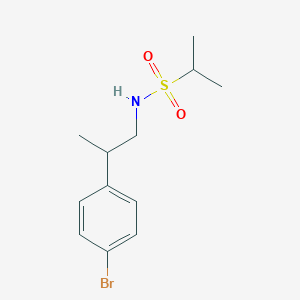
3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . This compound has the molecular formula C9H11NO3 .
Molecular Structure Analysis
The molecular structure of “3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester” consists of a pyridine ring with a carboxylic acid ester group and an ethoxy group attached . The molecular formula is C9H11NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester” are not fully detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Cardiotonic Activity : Research by Mosti et al. (1993) focused on the synthesis of esters of 2-substituted 5-acetyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, including methyl esters. These compounds were evaluated for their positive inotropic effects, with some showing significant potency (Mosti et al., 1993).
- Synthesis of Methyl-Substituted Pyranopyridines : A study by Abramenko and Zhiryakov (1972) involved synthesizing methyl-substituted pyranopyridines, including derivatives of 3-pyridinecarboxylic acid, to explore their chemical properties (Abramenko & Zhiryakov, 1972).
Applications in Material Science and Technology
- X-Ray Powder Diffraction Data : Wang et al. (2017) provided X-ray powder diffraction data for a compound structurally related to 3-pyridinecarboxylic acid methyl ester, highlighting its importance in material science (Wang et al., 2017).
- Polymer Solar Cells : Lv et al. (2014) studied a fullerene derivative structurally related to 3-pyridinecarboxylic acid methyl ester, demonstrating its potential as a material in polymer solar cells (Lv et al., 2014).
Antimicrobial Applications
- Antimicrobial Activities of Derivatives : Al-Omar and Amr (2010) synthesized Schiff bases from pyridine-2,6-carboxamide, structurally related to 3-pyridinecarboxylic acid methyl ester, and evaluated their antimicrobial activities (Al-Omar & Amr, 2010).
- Investigation of Biologically Active Compounds : Oladimeji and Onu (2018) identified a compound related to 3-pyridinecarboxylic acid methyl ester in a semi-pure residue from Pycnanthus angolensis, exhibiting bacteriostatic properties against Escherichia coli (Oladimeji & Onu, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-ethoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSBMFIVJJBYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465031 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |
CAS RN |
74357-21-4 |
Source


|
| Record name | Methyl 2-ethoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74357-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[4-(Acetylamino)phenyl]-N-(5-isopropyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1366333.png)

![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-[(ethylamino)carbonyl]propyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B1366341.png)
![5-[[(4-Methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine](/img/structure/B1366343.png)


